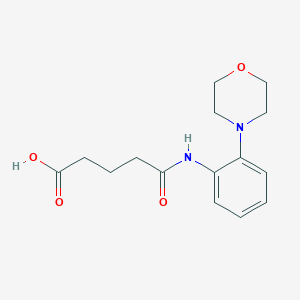
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (PMPA) is a synthetic, non-competitive inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 4 (PDE4). It is a potent inhibitor of the enzyme, which is involved in the regulation of cyclic AMP (cAMP) levels in various cells. PMPA is an important research tool in the study of PDE4-regulated processes, and is being investigated for its potential therapeutic applications.
Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Properties
Safety-Catch Nitrogen Protecting Group : The development of novel amine protection strategies is crucial in synthetic chemistry. A study by Surprenant and Lubell (2006) introduced the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protecting group, which can be activated and then cleaved under mild conditions. This method facilitates the selective removal of protecting groups, an essential step in the synthesis of complex molecules, including those containing morpholine functionalities Surprenant & Lubell, 2006.
2. Medicinal Chemistry and Drug Discovery
PET Imaging Agent for Parkinson's Disease : Morpholine derivatives are significant in the development of diagnostic and therapeutic agents. Wang et al. (2017) synthesized a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the role of morpholine derivatives in developing tools for neurodegenerative disease diagnosis Wang et al., 2017.
Inhibitors for Idiopathic Pulmonary Fibrosis : Procopiou et al. (2018) discovered a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, highlighting the synthesis and selection of analogs with high affinity and selectivity for the αvβ6 integrin. These compounds, including morpholine derivatives, were investigated as potential therapeutic agents for idiopathic pulmonary fibrosis, demonstrating the importance of morpholine in drug design for respiratory diseases Procopiou et al., 2018.
3. Pharmaceutical Stability and Degradation Studies
Force Degradation Study : The stability of pharmaceutical compounds is a critical aspect of drug development. Varynskyi and Kaplaushenko (2019) conducted a force degradation study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate to confirm the selectivity of API and impurity determination method. This research provides insights into the stability of morpholine derivatives under various conditions, essential for ensuring the safety and efficacy of pharmaceuticals Varynskyi & Kaplaushenko, 2019.
Propriétés
IUPAC Name |
5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAALBFFRBSBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352854 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
CAS RN |
436088-59-4 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

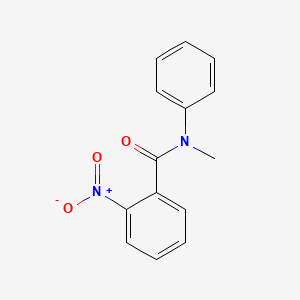
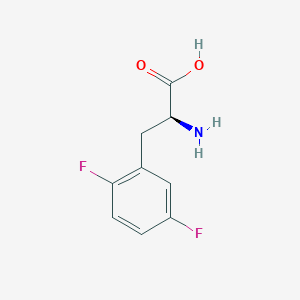
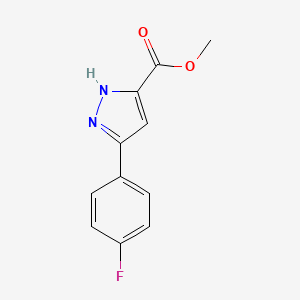
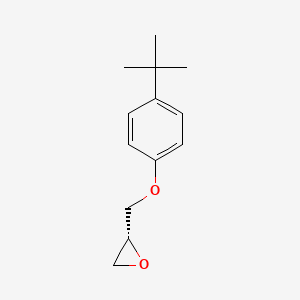
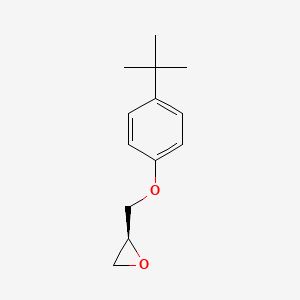
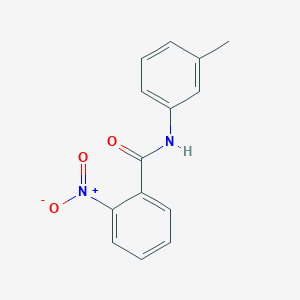
![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

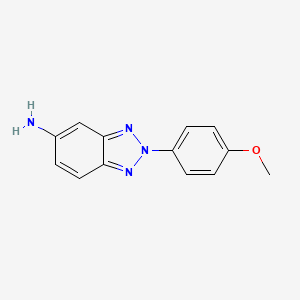
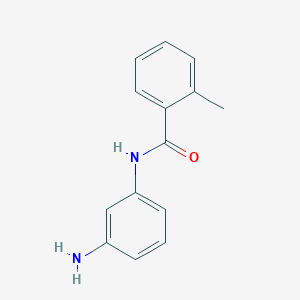


![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
